molecular formula C10H12N2S B2581397 5-Methyl-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine CAS No. 13163-27-4

5-Methyl-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine

Cat. No.: B2581397
CAS No.: 13163-27-4
M. Wt: 192.28
InChI Key: QQURMDYWWNVZAF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of N-phenylthiourea with α-bromoacetone in the presence of a base . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.

Industrial Production Methods

Industrial production methods for thiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example,

Biological Activity

5-Methyl-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. Thiazole derivatives are known for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article delves into the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H12N2S\text{C}_10\text{H}_{12}\text{N}_2\text{S}

This compound features a thiazole ring with a methyl group at the 5-position and a phenyl group at the nitrogen atom.

The biological activity of thiazole derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For this compound, its mechanism may include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Similar thiazole derivatives have been shown to trigger apoptosis in cancer cells by activating intrinsic pathways.
  • Cell Cycle Arrest : The compound may cause cell cycle arrest in cancerous cells, preventing their division and growth.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance:

  • In Vitro Studies : Research indicated that various thiazole derivatives exhibited significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds ranged from 2.57 µM to over 20 µM depending on structural modifications .
CompoundCell LineIC50 (µM)
This compoundMCF-7TBD
4c (Thiazole derivative)MCF-72.57 ± 0.16
4e (Thiadiazole derivative)HepG27.26 ± 0.44

Antimicrobial Activity

Thiazole derivatives have also demonstrated antimicrobial properties. In studies comparing various thiazole compounds, some showed promising activity against bacterial strains comparable to standard antibiotics .

Case Studies

  • Anticancer Efficacy : A study synthesized multiple thiazole derivatives and evaluated their effects on MCF-7 and HepG2 cell lines. Among these, compounds with specific substitutions on the thiazole ring exhibited enhanced cytotoxicity compared to others .
  • Structure–Activity Relationship (SAR) : Research into SAR has revealed that modifications at specific positions on the thiazole ring significantly impact biological activity. For example, the introduction of electron-donating groups at strategic locations has been linked to increased potency against cancer cells .

Properties

IUPAC Name

5-methyl-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S/c1-8-7-11-10(13-8)12-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQURMDYWWNVZAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN=C(S1)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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